molecular formula C19H17NO B12519601 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine

Cat. No.: B12519601
M. Wt: 275.3 g/mol
InChI Key: ISMIJEDVXUYOSZ-UHFFFAOYSA-N
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Description

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 2-(4’-methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine-amine .

Scientific Research Applications

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylpyridine groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is unique due to its combination of a methoxy-substituted biphenyl and a methylpyridine group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]-3-methylpyridine

InChI

InChI=1S/C19H17NO/c1-14-6-5-13-20-19(14)18-8-4-3-7-17(18)15-9-11-16(21-2)12-10-15/h3-13H,1-2H3

InChI Key

ISMIJEDVXUYOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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